molecular formula C14H23N3O2 B12999498 tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B12999498
M. Wt: 265.35 g/mol
InChI Key: BAQXBGPJNWNLHZ-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a pyridine ring substituted with dimethylamino and methyl groups. Its Boc group enhances stability during synthetic processes, a feature common to analogous tert-butyl carbamate derivatives.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[[6-(dimethylamino)-2-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C14H23N3O2/c1-10-11(7-8-12(16-10)17(5)6)9-15-13(18)19-14(2,3)4/h7-8H,9H2,1-6H3,(H,15,18)

InChI Key

BAQXBGPJNWNLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism by which tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate exerts its effects involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis and other organic transformations where temporary protection of functional groups is required .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound is strongly electron-donating, increasing pyridine ring electron density compared to halogenated analogs (e.g., 6-bromo-2-chloro derivative) . This contrasts with methoxy or hydroxy substituents, which offer moderate electron donation .
  • Solubility : Polar groups like hydroxy (in 4-hydroxy-5-methoxy analog) improve aqueous solubility, whereas halogenated derivatives (e.g., bromo, chloro) are more lipophilic .

Notes on Data Limitations

  • Missing Physical Data : Molecular weights, melting points, and solubility parameters for many analogs (e.g., 5,6-dimethoxy derivative) are unavailable in the provided evidence, necessitating experimental validation.
  • Patent-Based Complexity : describes a highly specialized derivative, emphasizing the need to explore additional literature for the target compound’s specific applications.

Biological Activity

tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C14H23N3OC_{14}H_{23}N_{3}O. This compound features a complex structure that includes a bulky tert-butyl group, a dimethylamino group, and a pyridine ring. The unique combination of these functional groups suggests potential biological activities and applications in medicinal chemistry and organic synthesis.

Biological Activity

Research indicates that compounds containing pyridine rings often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but several studies suggest its potential pharmacological effects.

Pharmacological Potential

  • Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have shown protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in astrocytes. For instance, a related compound demonstrated the ability to reduce TNF-α levels and improve cell viability in the presence of Aβ .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These activities are crucial for developing treatments for conditions like Alzheimer's disease .

Study on Neuroprotection

In one study, a compound structurally related to this compound was evaluated for its ability to protect astrocytes from Aβ-induced toxicity. The results indicated:

  • Cell Viability : The compound improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound.
  • Cytokine Levels : Treatment reduced TNF-α levels, suggesting an anti-inflammatory effect .

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
6-Methoxy-N,N-dimethylpyridin-3-carboxamide StructureContains a methoxy group; potential for different solubility properties.
N,N-Dimethylpyridin-3-carboxamide StructureLacks the tert-butyl group; may exhibit different biological activity.
2-Methyl-N,N-dimethylaniline StructureSimilar amino structure but without pyridine; different reactivity profile.

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